2-Ethyl-6-methylphenyl isothiocyanate
Overview
Description
2-Ethyl-6-methylphenyl isothiocyanate is a chemical compound with the molecular formula C10H11NS . It is also known as 1-ethyl-2-isothiocyanato-3-methylbenzene . This compound is a product of enzymatic hydrolysis of glucosinolates, which are secondary metabolites in the botanical order Brassicales .
Synthesis Analysis
A novel synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines . This reaction was carried out under the protection of nitrogen and mild condition . The yields of some products could be more than 90% . This method has advantages with low toxicity, low cost, safety, less by-products and simple to operate .Molecular Structure Analysis
The molecular weight of 2-Ethyl-6-methylphenyl isothiocyanate is 177.27 g/mol . The IUPAC Standard InChI is InChI=1S/C10H11NS/c1-3-9-6-4-5-8 (2)10 (9)11-7-12/h4-6H,3H2,1-2H3 . The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Ethyl-6-methylphenyl isothiocyanate include a molecular weight of 177.27 g/mol, XLogP3-AA of 4.5, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 2, Rotatable Bond Count of 2, Exact Mass of 177.06122053 g/mol, Monoisotopic Mass of 177.06122053 g/mol, Topological Polar Surface Area of 44.4 Ų, Heavy Atom Count of 12, and Formal Charge of 0 .Scientific Research Applications
Atmospheric Interaction
2-Ethyl-6-methylphenyl isothiocyanate, along with other isothiocyanates, has been studied for its interaction with OH radicals in the atmosphere. In a study using a smog chamber-mass analyzer system, the rate constants of various isothiocyanates with OH radicals were determined, providing insights into their atmospheric lifetimes and reactions (Sommerlade, Ekici, & Parlar, 2006) (Sommerlade, Ekici, & Parlar, 2006).
Chemical Reactions and Synthesis
Isothiocyanates, including 2-Ethyl-6-methylphenyl isothiocyanate, have been a subject of interest in various chemical synthesis reactions. For example, reactions of alkyl isothiocyanates with dianions of cyclic thioureas have been explored, leading to the production of ring fused 1,3-disubstituted 1,3,5-triazine-2,4(1H,3H)-dithiones and thiocarbamoyl derivatives (Matsumura et al., 1986) (Matsumura et al., 1986).
Luminescent Applications
Isothiocyanate forms of lanthanide chelates, exhibiting high luminescence when bound to terbium or europium, have been synthesized. These chelates have potential applications in imaging and diagnostics, as nonisotopic labels, and in luminescence resonance energy transfer (Li & Selvin, 1997) (Li & Selvin, 1997).
Microwave Spectroscopy
The microwave spectrum of ethyl isothiocyanate has been studied, providing valuable information on its molecular structure and vibrational modes, which is essential for understanding the physical and chemical properties of such compounds (Sakaizumi, Ohashi, & Yamaguchi, 1976) (Sakaizumi, Ohashi, & Yamaguchi, 1976).
Antimicrobial and Antifungal Properties
Several studies have explored the antimicrobial and antifungal properties of various isothiocyanates. For example, p-aromatic isothiocyanates have shown promising activity against plant pathogenic fungi and bacteria, indicating their potential use in agricultural applications (Tang et al., 2018) (Tang et al., 2018).
Conclusion2-Ethyl-6-methylphenyl isothiocyanate, as part of the broader group of isothiocyanates, finds its application in various scientific fields, including atmospheric chemistry, chemical synthesis, luminescent technologies, spectroscopy, and as antimicrobial agents. These diverse applications
Scientific Research Applications of 2-Ethyl-6-methylphenyl isothiocyanate
Atmospheric Chemistry
2-Ethyl-6-methylphenyl isothiocyanate, among other isothiocyanates, has been studied for its gas phase reactions with OH radicals. This research is important for understanding atmospheric chemistry, particularly the degradation and lifespan of these compounds in the troposphere. The study by Sommerlade, Ekici, & Parlar (2006) provides insights into the rate constants and lifetimes of various isothiocyanates, including 2-Ethyl-6-methylphenyl isothiocyanate, when reacting with OH radicals (Sommerlade, Ekici, & Parlar, 2006).
Chemical Synthesis
Isothiocyanates have been explored for their role in chemical synthesis. Matsumura et al. (1986) investigated the reactions of methyl and ethyl isothiocyanates with dianions derived from cyclic thioureas, producing ring fused 1,3-disubstituted 1,3,5-triazine-2,4(1H,3H)-dithiones and thiocarbamoyl derivatives. These reactions are significant for the synthesis of new organic compounds and have potential applications in various chemical industries (Matsumura et al., 1986).
Luminescent Properties
The isothiocyanate form of lanthanide chelates, including those related to 2-Ethyl-6-methylphenyl isothiocyanate, has been synthesized for their luminescent properties. These chelates are highly luminescent when bound to terbium or europium and have potential applications in imaging and diagnostics, as well as in luminescence resonance energy transfer. The study by Li & Selvin (1997) sheds light on these applications and the synthesis of such luminescent compounds (Li & Selvin, 1997).
Antimicrobial Properties
Research on the antimicrobial properties of isothiocyanates, including those structurally similar to 2-Ethyl-6-methylphenyl isothiocyanate, has been conducted. Tang et al. (2018) prepared a series of p-aromatic isothiocyanates and evaluated their activity against plant pathogenic fungi and bacteria. This study is crucial for understanding the potential use of isothiocyanates in agriculture as a natural alternative to synthetic fungicides (Tang et al., 2018).
Herbicidal Activity
Isothiocyanates have also been investigated for their herbicidal activity. Norsworthy & Meehan (2005) conducted a greenhouse experiment to evaluate the herbicidal activity of various isothiocyanates, including ethyl isothiocyanate, on different weed species. Their findings are important for the development of new herbicides and for understanding the environmental impact of these compounds (Norsworthy & Meehan, 2005).
Safety and Hazards
Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling 2-Ethyl-6-methylphenyl isothiocyanate . Users should use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Mechanism of Action
Target of Action
Isothiocyanates, in general, are known to interact with a variety of biological targets, including enzymes and proteins, due to their electrophilic nature .
Mode of Action
Isothiocyanates, including 2-Ethyl-6-methylphenyl isothiocyanate, are chemoselective electrophiles. They interact with their targets through a process known as covalent binding, where they form a stable bond with the target molecule . This interaction can lead to changes in the function of the target molecule, potentially altering cellular processes.
Biochemical Pathways
Isothiocyanates are known to influence various biochemical pathways, including those involved in inflammation, apoptosis, and cell cycle regulation .
Pharmacokinetics
The bioavailability of isothiocyanates can be influenced by factors such as their chemical structure, the route of administration, and the presence of other compounds .
Result of Action
Isothiocyanates are known for their potential antioxidant, antimicrobial, anti-inflammatory, and anticancer properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Ethyl-6-methylphenyl isothiocyanate. Factors such as pH, temperature, and the presence of other compounds can affect the stability and reactivity of isothiocyanates .
properties
IUPAC Name |
1-ethyl-2-isothiocyanato-3-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NS/c1-3-9-6-4-5-8(2)10(9)11-7-12/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCSOFYQRXYMDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1N=C=S)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70216777 | |
Record name | 2-Ethyl-6-methylphenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70216777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-6-methylphenyl isothiocyanate | |
CAS RN |
66609-04-9 | |
Record name | 2-Ethyl-6-methylphenyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066609049 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethyl-6-methylphenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70216777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 66609-04-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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